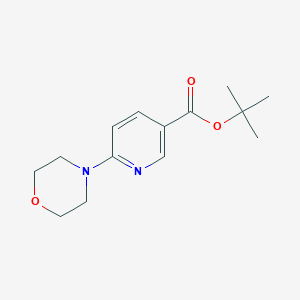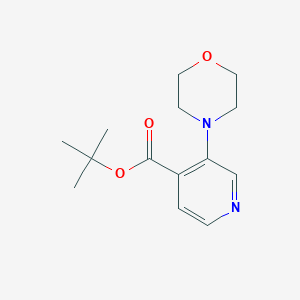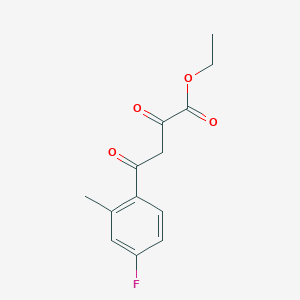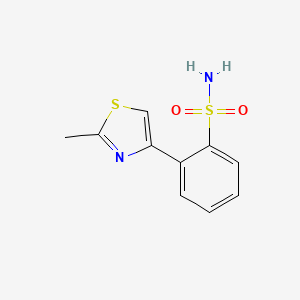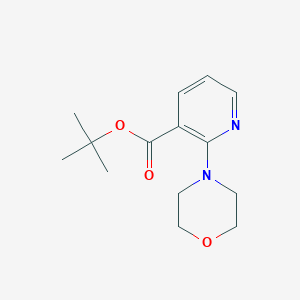
2-Morpholin-4-yl-nicotinic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A convenient one-pot synthesis of α-bromoacrylic acid esters followed by their conversion into α-bromo-substituted β-amino acid esters via Michael addition with secondary cyclic amines is proposed . Among the amines, morpholine turned most suitable .Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-nicotinic acid tert-butyl ester” is represented by the formula C14H20N2O3. The average mass is 217.262 Da and the monoisotopic mass is 217.131409 Da .Chemical Reactions Analysis
The synthesis of esters could be carried out in acetone . The rate of α-bromo-β-(morpholin-4-yl)propionate eaters decomposition in solution strongly depends on their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 264.3202 and a molecular formula of C14H20N2O3 .Wissenschaftliche Forschungsanwendungen
2-MNA-TBE has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as 1-methyl-3-morpholin-4-yl-nicotinic acid tert-butyl ester (3-MNA-TBE). It is also used as a ligand to study the structure and function of proteins and other molecules. In addition, 2-MNA-TBE is used to study the effects of nicotinic acid on the body, such as its effects on lipid metabolism and its role in the treatment of cardiovascular disease.
Wirkmechanismus
2-MNA-TBE is a ligand that binds to nicotinic acid receptors in the body. It binds to these receptors and activates them, which leads to various biochemical and physiological effects. These effects include the stimulation of lipid metabolism, the regulation of blood pressure, and the regulation of cholesterol levels.
Biochemical and Physiological Effects
2-MNA-TBE has a variety of biochemical and physiological effects on the body. It has been shown to increase the activity of lipoprotein lipase, which is an enzyme responsible for the breakdown of lipids. In addition, it has been shown to increase the production of HDL cholesterol, which is beneficial for cardiovascular health. It has also been shown to reduce the production of LDL cholesterol, which is associated with an increased risk of cardiovascular disease. Furthermore, 2-MNA-TBE has been shown to reduce the risk of stroke, as well as reduce the risk of developing type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-MNA-TBE has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is relatively non-toxic. However, it is important to note that 2-MNA-TBE has some limitations for use in lab experiments. It has a short half-life in the body and is quickly metabolized, meaning that it may not be suitable for long-term experiments. In addition, it is not suitable for use in humans due to its potential toxicity.
Zukünftige Richtungen
The potential applications of 2-MNA-TBE are still being explored. One potential future direction is the development of new drugs based on the compound. Another potential future direction is the use of 2-MNA-TBE as a tool to study the effects of nicotinic acid on the body. In addition, further research is needed to better understand the mechanism of action of 2-MNA-TBE and its potential therapeutic applications. Finally, it is possible that 2-MNA-TBE could be used as a biomarker to diagnose and monitor various diseases.
Synthesemethoden
2-MNA-TBE can be synthesized by reacting nicotinic acid with morpholine in the presence of a tert-butyl ester. The reaction is catalyzed by an acid, such as sulfuric acid, and is usually carried out at temperatures between 70-90°C. The reaction produces 2-MNA-TBE, which can be isolated by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
tert-butyl 2-morpholin-4-ylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-5-4-6-15-12(11)16-7-9-18-10-8-16/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZPGKMGNHOVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

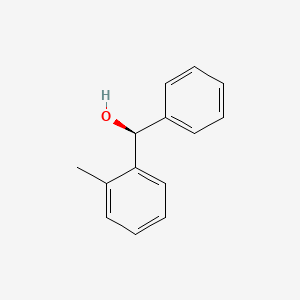

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)

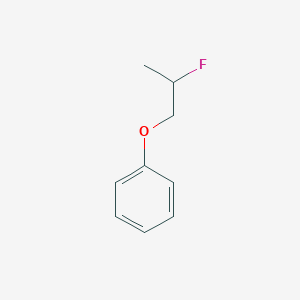


![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
